molecular formula C12H32OSi4 B1441826 Isopropenyloxytris(trimethylsilyl)silane CAS No. 861869-12-7

Isopropenyloxytris(trimethylsilyl)silane

Cat. No.: B1441826
CAS No.: 861869-12-7
M. Wt: 304.72 g/mol
InChI Key: PAQMOJBNTFYAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropenyloxytris(trimethylsilyl)silane is a sophisticated silyl enol ether distinguished by its tris(trimethylsilyl)silyl (TTMSS) group, a moiety renowned in organic synthesis for its characteristic sterically hindered structure, which has earned it the designation of a "super silyl" group . This unique architecture is the key to its research value, as it contributes to exceptional levels of diastereoselectivity in synthetic reactions . Its primary application is in highly stereoselective aldol-type reactions; for instance, when treated with 2-phenylpropanal in the presence of an acid catalyst, it forms an adduct as a nearly single diastereomer . Subsequent treatment of this adduct with phenyl magnesium bromide yields a three-component adduct with high anti -selectivity, demonstrating its utility in constructing complex molecular frameworks with precise stereochemical control . The compound's role as a robust enol ether derivative of the TTMSS group makes it a vital synthon for exploring advanced radical and ionic reaction pathways. With a molecular formula of C 12 H 32 OSi 4 and a molecular weight of 304.72 g/mol ( 861869-12-7), it is an essential reagent for researchers in medicinal chemistry and total synthesis seeking to achieve high stereoselectivity in carbon-carbon bond-forming reactions . This product is For Research Use Only and is not intended for human or veterinary use.

Properties

IUPAC Name

trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQMOJBNTFYAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32OSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861869-12-7
Record name Isopropenyloxytris(trimethylsilyl)silane
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Preparation Methods

General Preparation Strategy

The synthesis of Isopropenyloxytris(trimethylsilyl)silane involves the introduction of an isopropenyloxy group onto a silicon center bearing three trimethylsilyl substituents. The preparation typically follows organosilicon synthetic routes involving chlorosilanes and alkoxysilanes under controlled conditions.

Key synthetic steps include:

  • Starting Materials:

    • Tris(trimethylsilyl)silane or its chlorinated derivative
    • Isopropenyl alcohol or an equivalent isopropenyloxy source
  • Reaction Type:

    • Nucleophilic substitution or addition reactions on silicon centers
    • Use of base or catalyst to facilitate the substitution of a chlorine or hydride with the isopropenyloxy group
  • Reaction Conditions:

    • Anhydrous and inert atmosphere to prevent hydrolysis of sensitive silicon intermediates
    • Controlled temperature, often ambient to slightly elevated, to optimize yield and prevent side reactions
  • Purification:

    • Typically involves distillation or chromatographic techniques to isolate the pure this compound
    • Storage under inert atmosphere to maintain compound integrity.

Detailed Preparation Protocol (Literature-Based)

Although no direct synthetic procedure was found explicitly describing the preparation of this compound in the provided search results, standard organosilicon synthetic methods can be inferred based on related compounds and general organosilicon chemistry principles:

Step Reagents & Conditions Description
1 Preparation of tris(trimethylsilyl)silane chloride Starting from tris(trimethylsilyl)silane, chlorination with reagents such as sulfuryl chloride or thionyl chloride under inert atmosphere to form the chlorosilane intermediate.
2 Nucleophilic substitution with isopropenyl alcohol Reaction of the chlorosilane with isopropenyl alcohol in the presence of a base (e.g., triethylamine) to substitute the chlorine atom with the isopropenyloxy group, forming this compound.
3 Purification Removal of by-products and unreacted starting materials by vacuum distillation or silica gel chromatography. The product is collected as a colorless liquid or solution.
4 Storage Product stored at low temperature (2–8°C) under inert atmosphere to prevent hydrolysis and degradation.

This general synthetic route aligns with typical methods for preparing alkoxysilanes bearing trialkylsilyl groups, as indicated by the chemical properties and handling instructions from GLP Bio.

Preparation of Stock Solutions for Research Use

This compound is often supplied and used as a stock solution for research purposes. The preparation of stock solutions follows precise molarity calculations based on the compound's molecular weight:

Amount of Compound Desired Concentration Volume of Solvent Required
1 mg 1 mM 3.2816 mL
5 mg 1 mM 16.408 mL
10 mg 1 mM 32.8159 mL
1 mg 5 mM 0.6563 mL
5 mg 5 mM 3.2816 mL
10 mg 5 mM 6.5632 mL
1 mg 10 mM 0.3282 mL
5 mg 10 mM 1.6408 mL
10 mg 10 mM 3.2816 mL

Preparation notes:

  • Select solvents based on solubility data; typical solvents include anhydrous tetrahydrofuran or dimethyl sulfoxide.
  • Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.
  • Heating to 37°C and ultrasonic agitation can improve solubility during stock solution preparation.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Tris(trimethylsilyl)silane chloride
Key Reagent Isopropenyl alcohol
Reaction Type Nucleophilic substitution on silicon
Atmosphere Inert (argon or nitrogen)
Temperature Range Ambient to mild heating (~25–37°C)
Purification Method Vacuum distillation or chromatography
Storage Conditions 2–8°C (solid), -20°C to -80°C (solutions)
Solvents for Stock Anhydrous organic solvents (THF, DMSO)
Stability in Solution Up to 6 months at -80°C

Chemical Reactions Analysis

Isopropenyloxytris(trimethylsilyl)silane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of the isopropenyloxy group with other functional groups.

    Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, often catalyzed by transition metals such as platinum or rhodium.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with various functional groups attached to the silicon atom.

Scientific Research Applications

Radical Reactions

Isopropenyloxytris(trimethylsilyl)silane serves as a radical-based reagent in numerous organic transformations. Its applications include:

  • Radical Reductions : The compound has been successfully employed in the reduction of various functional groups under mild conditions, yielding products with high selectivity and efficiency. For instance, it has been utilized to reduce nitroxides to secondary amines and phosphine sulfides to phosphines .
  • Hydrosilylation : This compound facilitates the hydrosilylation of olefins, providing silyl-substituted products with excellent regioselectivity. The reaction proceeds through the generation of silyl radicals that add to double bonds, followed by further reactions with silicon hydrides .

Polymerization Processes

This compound plays a crucial role in polymer chemistry:

  • Photo-Induced Radical Polymerization : It has been shown to initiate polymerization processes under UV light, allowing for the formation of polymers from olefins and epoxides. This method is advantageous due to its ability to operate under mild conditions while achieving high yields .
  • Cationic Polymerization : The compound also participates in photo-promoted cationic polymerization, where it generates reactive cations that can initiate the polymerization of epoxides effectively .

Hydrosilylation of Propiolate Esters

A significant study demonstrated the regioselective hydrosilylation of propiolate esters using this compound without the need for Lewis acids. This reaction produced silicon-substituted products with high yields and selectivity, showcasing the compound's versatility in synthetic applications .

Radical Cyclizations

Another noteworthy application involved the use of this silane in radical cyclizations to synthesize complex cyclic structures. The reactions yielded products with favorable diastereoselectivity, indicating its effectiveness as a reducing agent in constructing intricate molecular frameworks .

Summary Table of Applications

Application TypeDescriptionKey Findings
Radical ReductionsReduction of functional groupsHigh selectivity and efficiency
HydrosilylationAddition to olefins for silyl substitutionRegioselective outcomes
Photo-Induced PolymerizationInitiation of polymerization under UV lightHigh yields and mild reaction conditions
Cationic PolymerizationPolymerization of epoxidesEffective initiation via generated cations
Radical CyclizationsSynthesis of cyclic structuresFavorable diastereoselectivity

Mechanism of Action

The mechanism by which Isopropenyloxytris(trimethylsilyl)silane exerts its effects involves the formation and cleavage of silicon-oxygen and silicon-carbon bonds. The compound can act as a radical initiator or a nucleophile, depending on the reaction conditions. In hydrosilylation reactions, it donates a silicon-hydrogen bond to an unsaturated substrate, facilitated by a transition metal catalyst . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the silicon atom and its ability to form stable bonds with various elements.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares isopropenyloxytris(trimethylsilyl)silane with structurally or functionally related organosilicon compounds, highlighting key differences in molecular features, applications, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications Reactivity Profile
This compound C₁₂H₃₂OSi₄ 304.15 Isopropenyloxy, tris(trimethylsilyl) Research chemical, potential crosslinker in polymers High reactivity due to vinyl group; participates in addition reactions
Tris(trimethylsilyl)silane C₉H₂₇Si₄ 267.68 Tris(trimethylsilyl) Reducing agent in organic synthesis; hydrosilylation of alkenes/alkynes Radical-mediated hydrosilylation; stable under inert conditions
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane C₁₆H₃₄O₅Si₄ 430.85 Methacryloyloxy, tris(trimethylsiloxy) Coupling agent in polymers; surface treatment for glass/fillers Methacrylate group enables free-radical polymerization; hydrolyzes slowly in H₂O
Methyltris(trimethylsiloxy)silane C₁₀H₃₂O₃Si₄ 356.84 Methyl, tris(trimethylsiloxy) Building block for silicones; lubricant additive Low reactivity; stable in neutral conditions
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Siloxane Solvent, lubricant, and heat-transfer fluid Inert; hydrolyzes only under strong acidic/basic conditions

Key Observations:

Structural Differences :

  • This compound is distinguished by its isopropenyloxy group , which is absent in tris(trimethylsilyl)silane and hexamethyldisiloxane. This group enables participation in vinyl-based reactions, such as copolymerization with methacrylates .
  • Compared to 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, the target compound lacks a hydrolyzable siloxy (–OSiMe₃) group, making it less prone to moisture-induced degradation .

Reactivity and Applications: While tris(trimethylsilyl)silane is a well-documented radical initiator and reducing agent , the isopropenyloxy derivative may serve as a monomer in silicone-modified polymers due to its dual functionality (vinyl + silyl groups). Hexamethyldisiloxane and methyltris(trimethylsiloxy)silane are primarily used in non-reactive roles (e.g., solvents or silicone precursors) due to their low reactivity .

Functional Group Influence :

  • The methacryloyloxy group in 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane allows covalent bonding to organic matrices, making it superior for adhesion promotion in composites . In contrast, the isopropenyloxy group in the target compound may favor thermal or photochemical crosslinking.

Research Findings and Trends

  • Tris(trimethylsilyl)silane derivatives are increasingly explored for niche applications, such as controlled radical polymerization and surface functionalization .
  • Compounds with vinyl or methacrylate groups (e.g., isopropenyloxy- or methacryloyloxy-substituted silanes) are prioritized in advanced material science for tailoring polymer networks .
  • Simpler siloxanes (e.g., hexamethyldisiloxane) remain industrial workhorses due to cost-effectiveness and stability, but they lack the versatility of functionalized silanes .

Biological Activity

Isopropenyloxytris(trimethylsilyl)silane (IPTMS) is a silane compound that has garnered attention for its unique properties and potential applications in various fields, particularly in organic synthesis and polymer chemistry. This article delves into the biological activity of IPTMS, exploring its mechanisms, reactivity, and applications based on recent research findings.

Chemical Structure and Properties

This compound can be described by its chemical structure, which includes a silane backbone with three trimethylsilyl groups and an isopropenyl ether functionality. This structure contributes to its reactivity profile, particularly in radical-based reactions.

IPTMS functions primarily through radical mechanisms, similar to other tris(trimethylsilyl)silanes. The radical species generated from IPTMS exhibit high reactivity towards various substrates, facilitating a range of chemical transformations. Key mechanisms include:

  • Hydrogen Abstraction : IPTMS-derived radicals can abstract hydrogen from various organic compounds, which is crucial in reducing functional groups.
  • Addition Reactions : The radicals can add to alkenes and other unsaturated systems, leading to the formation of new carbon-carbon bonds.

1. Antioxidant Properties

Recent studies have indicated that IPTMS exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals, which is essential in preventing oxidative stress-related damage in biological systems. The mechanism involves the donation of hydrogen atoms from the silane to neutralize radicals, thus protecting cellular components from oxidative damage .

2. Polymerization Initiation

IPTMS has been utilized as an initiator in radical polymerization processes. Its ability to generate silyl radicals under mild conditions allows for the polymerization of various monomers, including acrylates and methacrylates. This application is particularly relevant in creating functionalized polymers with tailored properties for biomedical applications .

3. Synthesis of Bioactive Compounds

The versatility of IPTMS in organic synthesis has led to its use in the preparation of bioactive compounds. For instance, it has been employed in the synthesis of heterocycles such as indoles and oxindoles under mild conditions, which are known for their biological activities including anticancer and anti-inflammatory effects .

Case Studies

Several case studies highlight the biological activity of IPTMS:

  • Case Study 1: Antioxidant Activity
    A study demonstrated that IPTMS could effectively reduce oxidative stress markers in vitro by scavenging free radicals generated during cellular metabolism. The results showed a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation .
  • Case Study 2: Polymer Synthesis
    Research conducted on the use of IPTMS as a polymerization initiator revealed that it could successfully initiate the polymerization of acrylate monomers at room temperature, yielding polymers with controlled molecular weights and narrow polydispersity indices .
  • Case Study 3: Synthesis of Functionalized Heterocycles
    In another study, IPTMS was used to synthesize a series of indole derivatives through a visible-light-promoted process. The resulting compounds exhibited promising activity against various cancer cell lines, showcasing the potential therapeutic applications of IPTMS-derived products .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of IPTMS compared to other silanes:

Property/ActivityThis compound (IPTMS)Tris(trimethylsilyl)silane (TTMSS)Tributyltin hydride
Antioxidant ActivityHighModerateLow
Polymerization InitiatorEffective under mild conditionsEffective but requires harsher conditionsHigh but toxic
Synthesis VersatilityHigh (bioactive compounds)ModerateLimited due to toxicity

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropenyloxytris(trimethylsilyl)silane
Reactant of Route 2
Isopropenyloxytris(trimethylsilyl)silane

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